Methyl 4-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
Description
Methyl 4-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate is a synthetic organic compound featuring a pyrrolidinone core substituted with a sulfanyl-ethylamide group and a methyl benzoate ester. The pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl) contributes to its electrophilic character, while the 3,4-dimethylanilino moiety introduces steric and electronic effects.
Properties
IUPAC Name |
methyl 4-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-13-4-7-16(10-14(13)2)23-19(25)12-30-18-11-20(26)24(21(18)27)17-8-5-15(6-9-17)22(28)29-3/h4-10,18H,11-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSWELUZWBOHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological mechanisms, and relevant case studies, providing a comprehensive overview of its effects in various biological contexts.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural characteristics:
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 378.45 g/mol
- CAS Number : 334952-07-7
The structure comprises a benzoate moiety linked to a pyrrolidine ring, which contains a sulfanyl group and an aniline derivative. This unique configuration suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 20 | G2/M phase arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in numerous diseases.
Table 2: Antioxidant Activity Assays
| Assay Type | Result (IC50) | Reference Compound |
|---|---|---|
| DPPH Scavenging | 30 µM | Ascorbic Acid |
| ABTS Assay | 25 µM | Trolox |
| FRAP Assay | 35 µM | Quercetin |
Mechanistic Insights
The biological activity of this compound can be attributed to several molecular interactions:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are critical in cell survival and proliferation.
- DNA Interaction : Preliminary studies suggest potential binding to DNA, leading to interference with replication processes.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study involving MCF-7 cells showed a dose-dependent response in reducing cell viability and promoting apoptosis through caspase activation.
- Animal Model Studies : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with this compound compared to controls.
- Combination Therapy : Research indicates enhanced effects when used in combination with standard chemotherapeutics, suggesting synergistic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs from the provided evidence, focusing on substituent effects, physicochemical properties, and functional group contributions.
Structural Analogues from Urea Derivatives ()
Compounds 1f , 1g , 2a , and 2b in share urea backbones but differ in substituents (e.g., trifluoromethyl, benzyloxy, halogenated aryl groups). Key comparisons:
| Parameter | Target Compound | Compound 1f (CF₃-substituted) | Compound 2b (Cl-substituted) |
|---|---|---|---|
| Core Structure | Pyrrolidinone + benzoate ester | Thiazole + piperazine + urea | Thiazole + piperazine + urea |
| Substituent | 3,4-Dimethylanilino | 4-(Trifluoromethyl)phenyl | 3-Chlorophenyl |
| Yield | Not reported | 70.7% | 78.3% |
| Melting Point (°C) | Not reported | 198–200 | 188–190 |
| Molecular Weight | ~450 g/mol (estimated) | 667.9 g/mol | 709.9 g/mol |
| Key Functional Groups | Sulfanyl, ester, amide | Urea, trifluoromethyl, hydrazinyl | Urea, benzyloxy, chlorophenyl |
- 78.3% for 2b’s -Cl) . The target’s 3,4-dimethylanilino group may enhance crystallinity (inferred from higher melting points in halogenated analogs) and lipophilicity compared to urea-based compounds.
Ester Derivatives ()
Ethyl benzoate derivatives in (e.g., ethyl 4-[3-(cyano-methoxyanilino)pyrrolyl]benzoate) highlight ester group variations:
- The target’s methyl ester likely improves aqueous solubility compared to ethyl analogs, favoring pharmacokinetic profiles in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
